

Application Note: Structural Confirmation of Demethoxyviridiol via X-ray Crystallography

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Compound of Interest		
Compound Name:	Demethoxyviridiol	
Cat. No.:	B1670238	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyviridiol is a fungal metabolite that has garnered significant interest in the scientific community due to its biological activities, notably as an inhibitor of phosphatidylinositol 3-kinase (PI3K).[1][2][3][4] The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer and other diseases. As a potential therapeutic agent, the precise three-dimensional atomic arrangement of **Demethoxyviridiol** is paramount for understanding its structure-activity relationship, mechanism of action, and for guiding further drug design and development efforts.

X-ray crystallography is the definitive method for determining the absolute structure of small molecules with atomic resolution. This application note provides a detailed protocol for the structural confirmation of **Demethoxyviridiol** using single-crystal X-ray diffraction. While the specific crystallographic data for **Demethoxyviridiol** is not publicly available, this document will utilize the crystallographic information of the closely related furanosteroid, viridiol, as a representative example to illustrate the experimental workflow and data presentation.

Principle of the Method

X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. From this map, the



precise positions of individual atoms and the bonds between them can be determined, providing unambiguous structural elucidation.

Experimental Protocols Crystallization of Demethoxyviridiol

The critical first step in X-ray crystallography is the growth of high-quality single crystals. For a small molecule like **Demethoxyviridiol**, several crystallization techniques can be employed.

Materials:

- Purified Demethoxyviridiol (≥95% purity)[2]
- A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)
- Anti-solvents (e.g., hexane, pentane, water)
- Small glass vials or a multi-well crystallization plate
- Microscope for crystal observation

Protocol: Slow Evaporation Method

- Prepare a saturated or near-saturated solution of **Demethoxyviridiol** in a suitable solvent in which it is readily soluble.
- Filter the solution to remove any particulate matter.
- Transfer the clear solution to a clean glass vial.
- Loosely cap the vial to allow for slow evaporation of the solvent.
- Store the vial in a vibration-free environment at a constant temperature.
- Monitor the vial periodically for the formation of crystals.

Protocol: Vapor Diffusion Method (Hanging Drop or Sitting Drop)



- Reservoir Solution: Prepare a solution containing a precipitant in a solvent in which
 Demethoxyviridiol is less soluble.
- Drop Solution: Mix a small volume of a concentrated **Demethoxyviridiol** solution with the reservoir solution in a 1:1 or 2:1 ratio.
- Hanging Drop: Pipette the drop onto a siliconized glass coverslip and invert it over the well of a crystallization plate containing the reservoir solution.
- Sitting Drop: Pipette the drop onto a post in the well of a crystallization plate containing the reservoir solution.
- Seal the well to create a closed system.
- Over time, water or a more volatile solvent from the drop will diffuse to the reservoir, slowly increasing the concentration of **Demethoxyviridiol** and promoting crystallization.

Optimization: Crystal growth is often a process of trial and error. It is recommended to screen a variety of solvents, anti-solvents, concentrations, and temperatures to find the optimal conditions for obtaining diffraction-quality crystals of **Demethoxyviridiol**.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted and exposed to a focused beam of X-rays.

Equipment:

- Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS detector).
- Cryo-cooling system (e.g., liquid nitrogen stream) to protect the crystal from radiation damage.

Protocol:

Carefully select a single crystal of appropriate size and quality under a microscope.



- Mount the crystal on a goniometer head using a cryo-loop and a small amount of cryoprotectant (e.g., paratone-N oil).
- Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
- Center the crystal in the X-ray beam.
- Collect a series of diffraction images by rotating the crystal in the X-ray beam. The exposure time and rotation angle per frame will depend on the crystal's diffraction quality.

Data Processing and Structure Solution

The collected diffraction images are processed to determine the crystal's unit cell parameters, space group, and the intensities of the diffraction spots.

Software:

- Data processing software (e.g., CrysAlisPro, XDS, or SAINT)
- Structure solution and refinement software (e.g., SHELXS, SHELXL, or Olex2)[2]

Protocol:

- Integration: The diffraction images are processed to identify the positions and intensities of the Bragg reflections.
- Scaling and Merging: The intensities from all images are scaled and merged to create a single reflection file.
- Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
- Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit and obtain the final structure.

Data Presentation



Methodological & Application

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The final crystallographic data and refinement statistics should be summarized in a standardized table. The following table presents representative data for a furanosteroid similar to **Demethoxyviridiol**.



Crystal Data C10H16O3 Formula Weight 324.33 g/mol Crystal System Orthorhombic Space Group P212121 a (Å) 10.123(4) b (Å) 12.456(5) c (Å) 13.789(6) α (*) 90 β (*) 90 y (*) 90 Volume (ų) 1739.1(12) Z 4 Calculated Density (g/cm³) 1.238 Absorption Coefficient (mm⁻¹) 0.089 F(000) 680 Data Collection Mo Kα (λ = 0.71073) Temperature (K) 100(2) 29 range for data collection (*) 5.2 to 55.0 Reflections collected 15890 Independent reflections 3985 [R(int) = 0.045]	Parameter	Value
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	Reflections collected	15890
Refinement	Independent reflections	3985 [R(int) = 0.045]
	Refinement	

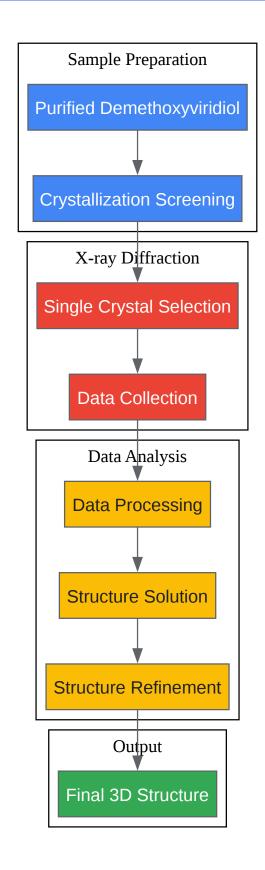


Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	3985 / 0 / 218
Goodness-of-fit on F ²	1.05
Final R indices [I>2σ(I)]	R ₁ = 0.042, wR ₂ = 0.105
R indices (all data)	R ₁ = 0.058, wR ₂ = 0.112
Largest diff. peak and hole (e.Å ⁻³)	0.25 and -0.21

Note: The data presented in this table is representative of a furanosteroid and is provided for illustrative purposes. The actual crystallographic data for **Demethoxyviridiol** may differ.

Mandatory Visualizations Experimental Workflow



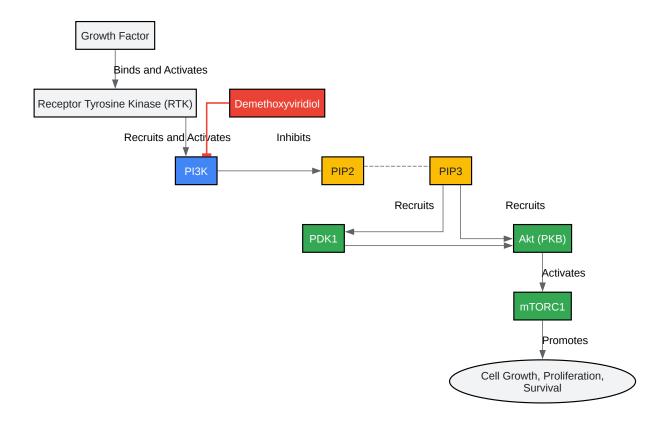


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Caption: Experimental workflow for the X-ray crystallographic analysis of **Demethoxyviridiol**.



PI3K Signaling Pathway Inhibition by Demethoxyviridiol



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Caption: Simplified PI3K signaling pathway and the inhibitory action of **Demethoxyviridiol**.

Conclusion



X-ray crystallography provides an unparalleled level of structural detail, which is indispensable for the characterization of potential drug candidates like **Demethoxyviridiol**. The protocols and data presented in this application note offer a comprehensive guide for researchers seeking to confirm the structure of **Demethoxyviridiol** and understand its interaction with the PI3K enzyme. The successful determination of its crystal structure will be a critical step in advancing the development of this promising natural product as a therapeutic agent.

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